molecular formula C12H17NO3S B345260 1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine CAS No. 799257-41-3

1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine

Cat. No.: B345260
CAS No.: 799257-41-3
M. Wt: 255.34g/mol
InChI Key: LUTRQYVDDUCMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 4-methoxy-3-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: 1-(4-Hydroxy-3-methylphenyl)sulfonylpyrrolidine or 1-(4-Carboxy-3-methylphenyl)sulfonylpyrrolidine.

    Reduction: 1-(4-Methoxy-3-methylphenyl)sulfanylpyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonylpyrrolidine
  • 1-(4-Methylphenyl)sulfonylpyrrolidine
  • 1-(4-Methoxy-3-chlorophenyl)sulfonylpyrrolidine

Uniqueness

1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-9-11(5-6-12(10)16-2)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTRQYVDDUCMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.